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(methoxycarbonyl)benzoic acid

Cat. No.: B105353 Get Quote

Spectroscopic Comparison of 2-Amino-4-
(methoxycarbonyl)benzoic acid and Its
Analogues
For distribution among: Researchers, scientists, and drug development professionals.

This guide offers an objective spectroscopic comparison of 2-Amino-4-
(methoxycarbonyl)benzoic acid against a selection of its structural analogues. By presenting

key experimental data, this document aims to facilitate compound identification, structural

elucidation, and comparative analysis for professionals in the chemical and pharmaceutical

sciences. The analogues chosen for comparison include 2-Aminobenzoic acid, Methyl 4-

aminobenzoate, and Methyl 4-nitrobenzoate, allowing for an examination of the spectroscopic

effects of altering substituent positions and functional groups.

Comparative Spectroscopic Data
The following table summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) for the title compound and its selected analogues.

This side-by-side presentation allows for rapid assessment of spectral differences.
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Compound
Name

Structure
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Key IR (ν,
cm⁻¹)

MS (m/z,
[M]⁺)

2-Amino-4-

(methoxycarb

onyl)benzoic

acid

Data not

publicly

available.

Data not

publicly

available.

Data not

publicly

available.

195.17[1]

2-

Aminobenzoi

c acid

(Anthranilic

Acid)

Aromatic H:

6.6-7.9, NH₂:

(variable),

COOH:

(variable)

Aromatic C:

111-151,

C=O: ~170

3300-2500

(O-H), 3400-

3200 (N-H),

1700-1680

(C=O)[2][3]

137.14[2][4]

Methyl 4-

aminobenzoa

te

Aromatic H

(d): 7.8,

Aromatic H

(d): 6.6, NH₂:

4.1 (br s),

OCH₃: 3.8 (s)

Aromatic C:

113-152,

C=O: ~167,

OCH₃: ~51

3400-3200

(N-H), 1710-

1680 (C=O),

1280 (C-O)[5]

151.16[6][7]

Methyl 4-

nitrobenzoate

Aromatic H

(d): 8.3,

Aromatic H

(d): 8.2,

OCH₃: 4.0 (s)

[8]

Aromatic C:

123-150,

C=O: ~165,

OCH₃: ~53[8]

1720 (C=O),

1520 & 1350

(NO₂)[9]

181.15[10]

[11][12]

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and

concentration. IR frequencies (ν) denote characteristic stretching vibrations. Mass spectrometry

(MS) values correspond to the molecular ion.

Experimental Protocols
The methodologies outlined below represent standard procedures for the spectroscopic

analysis of the compounds cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution spectrometer (e.g., Bruker or Jeol, 300-500 MHz) was

used for analysis.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an

internal standard (0 ppm).

¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve an

adequate signal-to-noise ratio. Key parameters included a spectral width of approximately 16

ppm and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Proton-decoupled spectra were obtained over a spectral width of

approximately 220 ppm. A longer relaxation delay (2-5 seconds) and a greater number of

scans were utilized to ensure the detection of all carbon signals.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory, was employed.

Sample Preparation: For solid samples, a small amount was placed directly onto the ATR

crystal. Alternatively, a KBr pellet was prepared by grinding the sample with potassium

bromide and pressing it into a thin disk.

Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹. Data

were averaged over 16 to 32 scans with a spectral resolution of 4 cm⁻¹ to improve signal

quality.

3. Mass Spectrometry (MS)

Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas

Chromatography (GC) system for sample introduction, was used.

Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC-

MS system. The GC column separated the analyte from the solvent and any impurities

before introduction into the ion source.
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Ionization and Analysis: In the ion source, molecules were bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions

were then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

quadrupole) and detected.

Visualizations
The following diagrams illustrate the logical workflow of the analytical process and the

structural relationships between the compared molecules.
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Phase 2: Data Acquisition

Phase 3: Data Interpretation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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